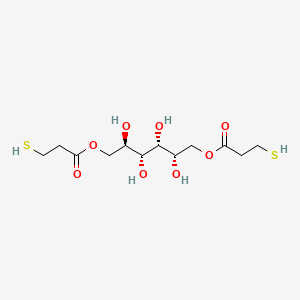
D-Glucitol, 1,6-bis(3-mercaptopropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol, 1,6-bis(3-mercaptopropanoate): is a chemical compound known for its unique structure and properties. It is derived from D-glucitol, also known as sorbitol, which is a sugar alcohol. The compound features two 3-mercaptopropanoate groups attached to the 1 and 6 positions of the D-glucitol molecule. This modification imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol, 1,6-bis(3-mercaptopropanoate) typically involves the esterification of D-glucitol with 3-mercaptopropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of D-Glucitol, 1,6-bis(3-mercaptopropanoate) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol, 1,6-bis(3-mercaptopropanoate) undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Chemistry: D-Glucitol, 1,6-bis(3-mercaptopropanoate) is used as a building block in organic synthesis.
Biology: In biological research, the compound is used to study thiol-disulfide exchange reactions, which are crucial in protein folding and redox signaling .
Medicine: It is also explored for its antioxidant properties .
Industry: In the industrial sector, D-Glucitol, 1,6-bis(3-mercaptopropanoate) is used in the production of polymers and coatings. Its thiol groups can form cross-links, enhancing the mechanical properties of materials .
Mechanism of Action
The mechanism of action of D-Glucitol, 1,6-bis(3-mercaptopropanoate) involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These interactions are crucial in various biochemical processes, including enzyme activity regulation and cellular signaling pathways. The compound’s ability to form stable conjugates with other molecules also plays a significant role in its applications in drug delivery and material science .
Comparison with Similar Compounds
D-Glucitol, 1,6-bis(2-mercaptoacetate): Similar structure but with 2-mercaptoacetate groups.
D-Glucitol, 1,6-bis(4-mercaptobutanoate): Similar structure but with 4-mercaptobutanoate groups.
Uniqueness: D-Glucitol, 1,6-bis(3-mercaptopropanoate) is unique due to the specific positioning of the 3-mercaptopropanoate groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise control over thiol group reactivity and stability .
Properties
CAS No. |
68928-46-1 |
|---|---|
Molecular Formula |
C12H22O8S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(3-sulfanylpropanoyloxy)hexyl] 3-sulfanylpropanoate |
InChI |
InChI=1S/C12H22O8S2/c13-7(5-19-9(15)1-3-21)11(17)12(18)8(14)6-20-10(16)2-4-22/h7-8,11-14,17-18,21-22H,1-6H2/t7-,8+,11-,12-/m1/s1 |
InChI Key |
LQOOOJZQVCKCNK-IWXIMVSXSA-N |
Isomeric SMILES |
C(CS)C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCS)O)O)O)O |
Canonical SMILES |
C(CS)C(=O)OCC(C(C(C(COC(=O)CCS)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
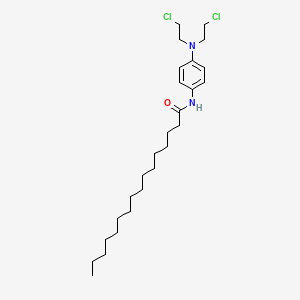

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
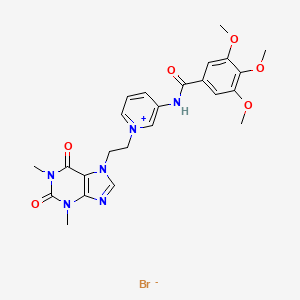

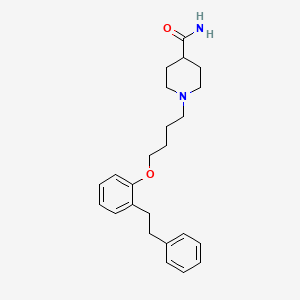

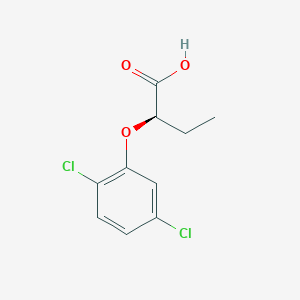
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
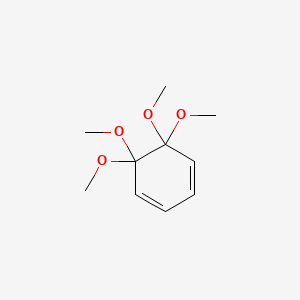

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
